molecular formula C19H9N3OS B3367148 Einecs 240-432-9 CAS No. 16383-96-3

Einecs 240-432-9

Cat. No.: B3367148
CAS No.: 16383-96-3
M. Wt: 327.4 g/mol
InChI Key: JCVXCFHVNJJCCM-UHFFFAOYSA-N
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Description

Einecs 240-432-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that is widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable and can be safely handled under controlled conditions. The compound has been extensively used in military and industrial applications due to its high explosive power and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to produce mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes steps to purify and stabilize the final product to ensure safety and quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce different by-products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.

    Reduction: Aminotoluenes and other reduced derivatives.

    Substitution: Substituted toluenes with different functional groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive material for studying explosive reactions and kinetics.

    Biology: Research on its environmental impact and biodegradation by microorganisms.

    Medicine: Limited use in studying the effects of explosive materials on human health.

    Industry: Widely used in mining, construction, and demolition for controlled explosions.

Mechanism of Action

The explosive power of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases generates a powerful shock wave, resulting in an explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is often compared with other explosive compounds such as:

    Nitroglycerin: More sensitive to shock and friction, making it less stable than 2,4,6-trinitrotoluene.

    Ammonium nitrate: Less powerful but more commonly used in industrial applications due to its lower cost and availability.

    RDX (Research Department Explosive): More powerful and stable than 2,4,6-trinitrotoluene, used in military applications.

Each of these compounds has unique properties that make them suitable for specific applications, with 2,4,6-trinitrotoluene being favored for its balance of power and stability.

Properties

CAS No.

16383-96-3

Molecular Formula

C19H9N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

8-thia-14,16,17-triazahexacyclo[10.9.2.02,7.09,22.013,17.019,23]tricosa-1(22),2,4,6,9,11,13,15,19(23),20-decaen-18-one

InChI

InChI=1S/C19H9N3OS/c23-19-13-6-5-11-10-3-1-2-4-14(10)24-15-8-7-12(16(13)17(11)15)18-20-9-21-22(18)19/h1-9H

InChI Key

JCVXCFHVNJJCCM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=O)C4=C5C3=C(S2)C=CC5=CN6C4=NC=N6

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N6C5=NC=N6)S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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